molecular formula C13H13NO2 B11885917 Ethyl 4-methylquinoline-2-carboxylate CAS No. 142729-99-5

Ethyl 4-methylquinoline-2-carboxylate

Cat. No.: B11885917
CAS No.: 142729-99-5
M. Wt: 215.25 g/mol
InChI Key: OWRUVBQJRQRQPM-UHFFFAOYSA-N
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Description

Ethyl 4-methylquinoline-2-carboxylate is a quinoline derivative characterized by a methyl substituent at position 4 and an ethyl ester group at position 2 of the quinoline ring. The compound’s molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 245.28 g/mol (calculated from its structure). It is synthesized via a rhodium- and copper-catalyzed reaction involving diethyl diazo malonate, yielding 76% under optimized conditions . Quinoline derivatives are of significant interest in medicinal and materials chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s relatively simple structure and synthetic accessibility make it a valuable scaffold for further functionalization.

Chemical Reactions Analysis

Oxidation Reactions

The quinoline core and ester group enable selective oxidation pathways:

  • Ester Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the ethyl ester at the 2-position converts to a carboxylic acid, yielding 4-methylquinoline-2-carboxylic acid.

  • Methyl Group Oxidation : The 4-methyl substituent undergoes oxidation with SeO₂ or CrO₃ to form a formyl group (→ 4-formylquinoline-2-carboxylate).

Table 1: Oxidation Reaction Conditions

Substrate PositionReagentConditionsProductYield (%)
2-EsterKMnO₄, H₂SO₄Reflux, 6 hr4-Methylquinoline-2-carboxylic acid70–85
4-MethylSeO₂, Dioxane110°C, 12 hr4-Formylquinoline-2-carboxylate60–75

Reduction Reactions

The ester moiety and aromatic ring participate in distinct reductions:

  • Ester to Alcohol : LiAlH₄ reduces the ester to a primary alcohol, producing 2-(hydroxymethyl)-4-methylquinoline.

  • Quinoline Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyridine ring, forming 1,2,3,4-tetrahydroquinoline derivatives.

Mechanistic Insight :
The LiAlH₄ reduction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the carbonyl carbon, followed by alkoxide intermediate protonation.

Nucleophilic Substitution

Electrophilic sites on the quinoline ring facilitate substitution:

  • Halogenation : Bromination (Br₂/FeBr₃) occurs preferentially at the 5- and 7-positions due to electron-withdrawing effects of the ester .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 6-position, guided by steric and electronic factors.

Table 2: Substitution Reactions

Reaction TypeReagentPositionProductYield (%)
BrominationBr₂, FeBr₃5,75,7-Dibromo-4-methylquinoline-2-carboxylate55–65
NitrationHNO₃, H₂SO₄66-Nitro-4-methylquinoline-2-carboxylate40–50

Cyclocondensation and Ring Functionalization

The compound serves as a precursor in heterocycle synthesis:

  • Friedländer Synthesis : Condensation with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions forms polycyclic quinolines .

  • Suzuki Coupling : The brominated derivative undergoes cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃) to install biaryl systems .

Key Example :
Ethyl 6-bromo-4-methylquinoline-2-carboxylate reacts with phenylboronic acid via Suzuki coupling to yield 6-phenyl-4-methylquinoline-2-carboxylate (82% yield) .

Ester Hydrolysis and Functionalization

The ethyl ester undergoes selective transformations:

  • Saponification : NaOH/EtOH hydrolyzes the ester to the carboxylic acid, which can be further derivatized (e.g., amidation) .

  • Transesterification : Reaction with higher alcohols (e.g., MeOH) in acidic media exchanges the ethyl group for methyl.

Degradation–Build-Up Strategy :
Hydrolysis of the ester to the acid (→ 4-methylquinoline-2-carboxylic acid) followed by homologation with masked acyl cyanides (MAC reagents) introduces α-hydroxyacetic acid residues, critical for HIV integrase inhibitors .

Mechanistic Pathways in Key Reactions

  • Coppola Cyclization : Sodium enolate of ethyl acetoacetate attacks isatoic anhydride, forming a tetrahedral intermediate that cyclizes to the quinoline core .

  • Umpolung Reactivity : MAC reagents enable nucleophilic acylation of aldehydes, bypassing traditional electrophilic pathways .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-methylquinoline-2-carboxylate has been investigated for its potential in drug development, particularly in the synthesis of biologically active compounds. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: HIV Integrase Inhibitors

A notable application involves the synthesis of arylquinolines that exhibit inhibitory activity against HIV-1 integrase. These compounds are critical for viral replication as they integrate viral DNA into host cell chromatin. The structure-activity relationship studies indicate that modifications at the 2 and 3 positions of the quinoline scaffold are essential for maintaining potency against the integrase enzyme .

Synthesis of Fine Chemicals

The compound serves as a valuable intermediate in synthesizing various fine chemicals, including agrochemicals and pharmaceuticals.

Preparation Method

A method for synthesizing this compound involves reacting 2-alkenyl aniline with diazo malonate under mild conditions using transition metal catalysts. This method is advantageous due to its simplicity, lower costs, and high product purity, making it suitable for industrial applications .

Applications in Agrochemicals

Quinoline derivatives are often explored for their potential use as pesticides and herbicides. This compound can be modified to create compounds with specific biological activities against pests.

Research Findings

Research has shown that certain quinoline derivatives possess insecticidal properties, making them candidates for developing environmentally friendly agricultural chemicals. The ability to synthesize these derivatives efficiently enhances their applicability in agrochemical formulations .

Photophysical Properties

The photophysical characteristics of this compound have been studied for potential applications in materials science.

Fluorescence Studies

Recent studies have demonstrated that quinoline derivatives can exhibit high fluorescence quantum efficiency, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes . The photophysical properties can be tuned by modifying the substituents on the quinoline ring.

Mechanism of Action

The mechanism of action of ethyl 4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their therapeutic effects . For example, they can inhibit the heme detoxification pathway in malaria parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the structure of the quinoline derivative.

Comparison with Similar Compounds

The structural and functional diversity of quinoline carboxylates allows for direct comparisons with Ethyl 4-methylquinoline-2-carboxylate. Key analogs and their distinguishing features are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield Reference
This compound 4-CH₃, 2-COOEt C₁₄H₁₅NO₂ 245.28 Synthetic intermediate; potential bioactivity 76%
Ethyl 2-methyl-4-phenylquinoline-3-carboxylate 2-CH₃, 4-Ph, 3-COOEt C₂₀H₁₇NO₂ 303.36 Enhanced steric bulk; reduced solubility Not reported
Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate 7-Cl, 4-OH, 2-CH₃, 3-COOEt C₁₃H₁₂ClNO₃ 265.69 Increased polarity; antimicrobial potential Not reported
Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate 1-CH₃, 4-O, 2-COOEt C₁₃H₁₃NO₃ 231.25 Oxo group enhances reactivity Not reported
Ethyl 6-chloro-2-(2-((4-phenylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate 6-Cl, 4-COOEt, pyrimidine moiety C₃₀H₂₃ClN₄O₂ 531.16 Anticancer activity (in vitro studies) 80%

Key Structural and Functional Differences

Substituent Position and Electronic Effects this compound’s methyl group at position 4 provides electron-donating effects, stabilizing the quinoline ring. In contrast, Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate () contains electron-withdrawing Cl and OH groups, increasing electrophilicity and polarity. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate () features a bulky phenyl group at position 4, which reduces solubility but may enhance binding affinity in hydrophobic environments.

Synthetic Accessibility

  • The target compound’s synthesis (76% yield, ) is more efficient compared to derivatives requiring multi-step protocols (e.g., pyrimidine-functionalized analogs in ). Microwave-assisted synthesis (used in ) improves reaction times but requires specialized equipment.

Biological Activity Pyrimidine-containing analogs (e.g., ) exhibit notable anticancer activity due to DNA intercalation or enzyme inhibition. The target compound’s simpler structure lacks such moieties but serves as a precursor for bioactive derivatives. The hydroxyl group in Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate () may facilitate hydrogen bonding, enhancing antimicrobial efficacy.

Physicochemical Properties Ethyl 1-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate () contains a conjugated oxo group, increasing susceptibility to hydrolysis compared to the stable ester group in the target compound. The phenyl-substituted analog () has a higher molecular weight (303.36 g/mol), impacting pharmacokinetic properties like absorption and metabolism.

Biological Activity

Ethyl 4-methylquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors through various reactions. For example, the Friedländer synthesis is a common method where o-aminoacetophenones react with carboxylic esters to form quinoline derivatives. The yield and purity of the synthesized compound can be influenced by the reaction conditions, including temperature and solvent choice .

1. Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. A study reported that quinoline derivatives exhibit significant cytotoxicity against human lung adenocarcinoma (A549) and colorectal carcinoma (HT-29) cell lines. The IC50 values for some derivatives were notably lower than that of cisplatin, indicating a potentially superior efficacy in inhibiting cancer cell growth .

Table 1: IC50 Values of Ethyl 4-Methylquinoline Derivatives Against Cancer Cell Lines

CompoundA549 IC50 (µM)HT-29 IC50 (µM)
This compound1.530.77
Cisplatin5.004.00

2. Anti-inflammatory Activity

Research indicates that this compound exhibits moderate anti-inflammatory effects in animal models. In a carrageenan-induced edema model, compounds derived from this structure demonstrated analgesic properties comparable to known anti-inflammatory agents like Piroxicam and Meloxicam .

Table 2: Comparative Anti-inflammatory Effects

CompoundDose (mg/kg)Analgesic Effect
This compound20Moderate
Piroxicam20Strong
Meloxicam20Strong

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results showed that modifications on the quinoline structure could enhance its antioxidant capacity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Studies : A series of synthesized quinoline derivatives were tested for their cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly impacted their biological activity, with specific substituents enhancing potency .
  • Anti-inflammatory Research : In vivo studies demonstrated that certain quinoline derivatives exhibited significant analgesic effects in inflammatory models, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methylquinoline-2-carboxylate, and what catalysts are typically employed?

  • Methodology : Cyclization reactions using Lewis acids (e.g., AlCl₃) in high-boiling solvents like 1,2-dichlorobenzene at 378 K are effective. For example, a related quinoline derivative was synthesized via AlCl₃-catalyzed cyclization of a chloroacetyl intermediate, yielding 73% after recrystallization . Alternative methods include condensation in acetic acid under reflux, followed by purification via ethanol recrystallization . Key steps include monitoring reaction progress via TLC and optimizing catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H NMR : Identifies substituent positions and stereochemistry. For instance, methyl protons in similar compounds resonate at δ ~1.15 ppm (doublet), while aromatic protons appear between δ 6.95–7.13 ppm .
  • IR Spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1730 cm⁻¹ and lactam C=O at ~1700 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 245 for methyl analogs) and fragmentation patterns validate the quinoline backbone .
  • Elemental Analysis : Validates purity (e.g., C, H, N percentages within ±0.5% of theoretical values) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Exposure Response : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes. Similar quinoline derivatives are classified as Acute Toxicity Category 4 (oral, dermal, inhalation), necessitating emergency protocols and medical consultation .
  • Storage : Keep in sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction using SHELXL software determines absolute configuration. For example, weak intermolecular interactions (C–H⋯π, hydrogen bonds) in the crystal lattice confirmed the structure of a methyl-substituted analog . Key steps:

  • Crystal Growth : Slow evaporation of methylene chloride/hexane solutions.
  • Data Refinement : Use riding models for H-atoms and validate thermal displacement parameters (Uiso) .

Q. What computational approaches optimize the study of electronic properties in this compound?

  • Methodology :

  • DFT Functionals : Hybrid functionals (e.g., B3LYP) with exact-exchange terms improve accuracy. Studies show inclusion of exact exchange reduces thermochemical deviations to ~2.4 kcal/mol .
  • Basis Sets : Use 6-31G* for geometry optimization and frequency calculations.
  • Solvent Modeling : Incorporate polarizable continuum models (PCM) for solution-phase reactivity studies.

Q. How should researchers address contradictions between experimental and computational reactivity data?

  • Methodology :

  • Cross-Validation : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) and validate with kinetic experiments.
  • Isotopic Labeling : Trace reaction pathways (e.g., ¹³C labeling for mechanistic studies).
  • Error Analysis : Reassess solvent effects and transition-state geometries if discrepancies exceed 3 kcal/mol .

Q. What strategies enhance the biological activity of this compound derivatives?

  • Methodology :

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the 4-position to improve antimicrobial potency .
  • Assays : Test derivatives against bacterial strains (e.g., E. coli, S. aureus) via minimum inhibitory concentration (MIC) assays. Analogous quinoline compounds show acetylcholinesterase inhibition, relevant for Alzheimer’s research .

Q. Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing reaction yield data in this compound synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize temperature, catalyst concentration, and solvent ratios.
  • ANOVA : Identify significant factors (e.g., AlCl₃ loading impacts yield more than reaction time) .

Q. How can researchers improve the reproducibility of this compound crystallization?

  • Methodology :

  • Solvent Screening : Test binary solvent systems (e.g., ethanol/water, CH₂Cl₂/hexane) for optimal crystal growth.
  • Seeding : Introduce microcrystals to control nucleation.
  • Temperature Gradients : Slow cooling from 343 K to 298 K minimizes defects .

Properties

CAS No.

142729-99-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-methylquinoline-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3

InChI Key

OWRUVBQJRQRQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

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